Furfural 2,4-dinitrophenylhydrazone
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Overview
Description
Furfural 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of furfural with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The compound is characterized by its yellow to orange crystalline appearance and is known for its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furfural 2,4-dinitrophenylhydrazone involves a condensation reaction between furfural and 2,4-dinitrophenylhydrazine. This reaction is typically conducted in an acidic medium, with common catalysts including sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
Furfural+2,4-dinitrophenylhydrazine→Furfural 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Furfural 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Furfural 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Analysis: Employed in monitoring air and water quality by detecting carbonyl compounds.
Biological Studies: Utilized in studying the degradation of biomolecules such as ascorbic acid.
Industrial Applications: Applied in the synthesis of various furan derivatives used in pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of furfural 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of furfural and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by acidic conditions, which protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine . The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
Comparison with Similar Compounds
Furfural: A precursor to furfural 2,4-dinitrophenylhydrazone, used in the production of furan-based chemicals.
2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of various hydrazones, including this compound.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of furfural with the stability of the dinitrophenylhydrazone moiety. This makes it particularly useful in analytical applications where both stability and reactivity are required .
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMSXDMAAIAPCZ-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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